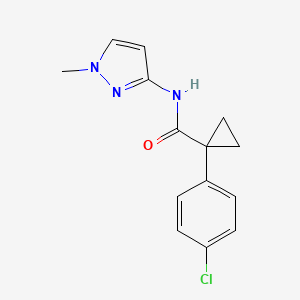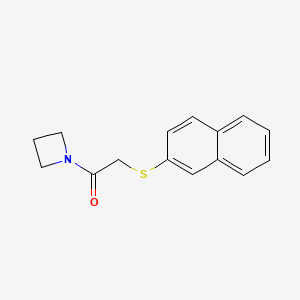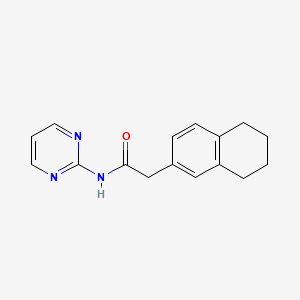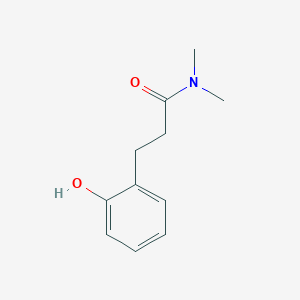
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as CPPC and has been found to have potential therapeutic applications in various fields, including cancer treatment, inflammation, and pain management. In
Mechanism of Action
CPPC exerts its therapeutic effects by inhibiting the activity of enzymes and proteins that play a critical role in cancer cell growth, inflammation, and pain signaling pathways. Specifically, CPPC has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation and pain. Additionally, CPPC has been found to inhibit the activity of AKT, a protein that plays a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
CPPC has been found to have several biochemical and physiological effects. In cancer cells, CPPC has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell growth and survival. In inflammation and pain management, CPPC has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit COX-2 activity, and reduce pain sensitivity.
Advantages and Limitations for Lab Experiments
CPPC has several advantages as a research tool, including its ease of synthesis, low toxicity, and high specificity for its target enzymes and proteins. However, CPPC also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo, and its potential off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on CPPC. One promising avenue is the development of CPPC-based anticancer drugs. Another area of interest is the exploration of CPPC's potential as an anti-inflammatory and analgesic agent. Additionally, future research could focus on optimizing CPPC's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Finally, there is a need for further research to elucidate CPPC's mechanism of action and identify potential off-target effects.
Synthesis Methods
CPPC can be synthesized using a straightforward process that involves the reaction of 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid with 1-methyl-3-pyrazolylamine in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting CPPC product can be purified using standard chromatographic techniques.
Scientific Research Applications
CPPC has been found to have potential therapeutic applications in various fields, including cancer treatment, inflammation, and pain management. In cancer treatment, CPPC has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In inflammation and pain management, CPPC has been found to have anti-inflammatory and analgesic effects, making it a potential alternative to traditional pain medications.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18-9-6-12(17-18)16-13(19)14(7-8-14)10-2-4-11(15)5-3-10/h2-6,9H,7-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJFOCEQFKFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)






![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)


![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)